Triflusal-13C6

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Triflusal-13C6 is a C13-labeled Triflusal . Triflusal is a platelet aggregation inhibitor . It is used for research purposes .

Synthesis Analysis

While specific synthesis details for Triflusal-13C6 were not found, the synthesis of similar compounds often involves complex chemical reactions. High-resolution 13C metabolic flux analysis is a technique that can be used to investigate the synthesis of such compounds .

Molecular Structure Analysis

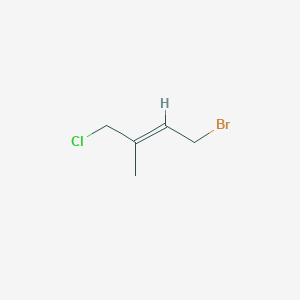

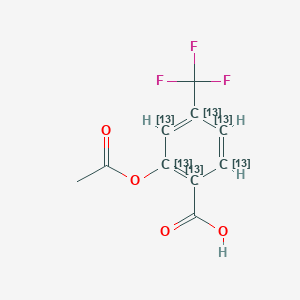

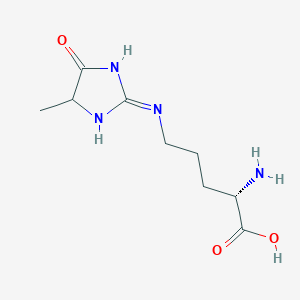

The molecular formula of Triflusal-13C6 is C10H7F3O4 . Its molecular weight is 254.11 g/mol . The IUPAC name is 2-acetyloxy-4-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid .

Chemical Reactions Analysis

Triflusal-13C6, like its parent compound Triflusal, is likely to undergo various chemical reactions. For instance, Triflusal has been shown to bind to human serum albumin under certain conditions .

Physical And Chemical Properties Analysis

Triflusal-13C6 has a molecular weight of 254.11 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 7 . Its rotatable bond count is 3 . The exact mass is 254.04977220 g/mol .

Scientific Research Applications

Anti-Tuberculosis Drug

Triflusal has been studied for its potential as an anti-TB repurposed drug. It targets the replication protein DciA in Mycobacterium tuberculosis (M.tb), which is an essential protein involved in bacterial replication and growth regulation. The lack of any structural homology of M.tb DciA with human proteins makes it an appropriate target for drug development . Triflusal was observed to have significant anti-TB activity under in vitro and ex vivo conditions .

Platelet Aggregation Inhibitor

Triflusal is known to be a platelet aggregation inhibitor . This property makes it useful in the prevention of blood clots and related cardiovascular conditions.

Cocrystal Formation

Triflusal has been used in the formation of pharmaceutical cocrystals. Six cocrystals of Triflusal were discovered from a cocrystal screening with pharmaceutically acceptable coformers, namely, benzamide, isonicotinamide, picolinamide, propionamide, urea, and valpromide . This was done in an attempt to find stable solid forms of Triflusal .

Mechanism of Action

Target of Action

Triflusal-13C6, a derivative of salicylic acid, primarily targets cycloxygenase-1 (COX-1) in platelets . COX-1 plays a crucial role in the production of thromboxane, a compound that promotes platelet aggregation and vasoconstriction .

Mode of Action

Triflusal-13C6 interacts with its target, COX-1, by irreversibly inhibiting it . This inhibition prevents the formation of thromboxane-B2 in platelets .

Biochemical Pathways

The action of Triflusal-13C6 affects several biochemical pathways. It inhibits the synthesis of thromboxane, thereby preventing platelet aggregation . Additionally, Triflusal-13C6 spares the arachidonic acid metabolic pathway in endothelial cells, leading to the production of nitric oxide and an increase in the concentration of cyclic nucleotides . These changes result in the expansion of peripheral blood vessels .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of Triflusal-13C6 are crucial for its bioavailability. After oral administration, Triflusal-13C6 is rapidly hydrolyzed to its principal metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB) . The elimination of Triflusal-13C6 is primarily renal, with more than 60% of the parent compound excreted in the urine within 48 hours of administration .

Result of Action

The action of Triflusal-13C6 leads to molecular and cellular effects that contribute to its therapeutic efficacy. It inhibits platelet aggregation, which is crucial in preventing thromboembolic disorders . Moreover, Triflusal-13C6 has been shown to protect cerebral tissue due to its inhibition of lipid peroxidation resulting from anoxia-reoxygenation .

Action Environment

The action, efficacy, and stability of Triflusal-13C6 can be influenced by various environmental factors. It’s important to note that individual patient factors such as age, health status, and concomitant medications can also influence the action and efficacy of Triflusal-13C6 .

Safety and Hazards

properties

IUPAC Name |

2-acetyloxy-4-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O4/c1-5(14)17-8-4-6(10(11,12)13)2-3-7(8)9(15)16/h2-4H,1H3,(H,15,16)/i2+1,3+1,4+1,6+1,7+1,8+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMWVZGDJPAKBDE-BOCFXHSMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=CC(=C1)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[13C]1=[13C]([13CH]=[13CH][13C](=[13CH]1)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Triflusal-13C6 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-methyl-2-[2-[1-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]but-3-ynyl]phenyl]propanoate](/img/structure/B1141090.png)